Cas no 83749-78-4 (1-Chloro-4-phenyl-5H-pyridazino4,5-bindole)

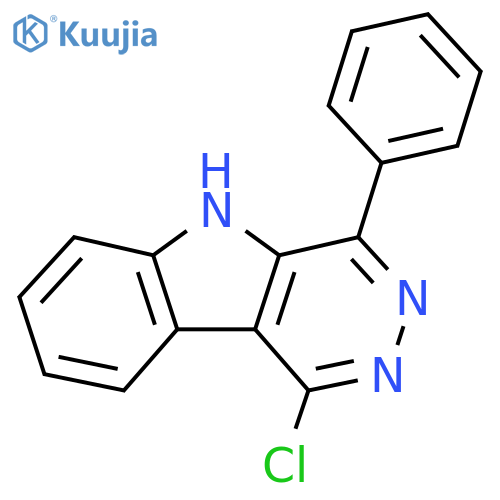

83749-78-4 structure

商品名:1-Chloro-4-phenyl-5H-pyridazino4,5-bindole

CAS番号:83749-78-4

MF:C16H10ClN3

メガワット:279.723701953888

MDL:MFCD12027475

CID:3047165

PubChem ID:15564565

1-Chloro-4-phenyl-5H-pyridazino4,5-bindole 化学的及び物理的性質

名前と識別子

-

- 1-Chloro-4-phenyl-5H-pyridazino[4,5-b]indole

- AKOS005171693

- LS-02860

- 83749-78-4

- STK504725

- ALBB-007705

- MFCD12027475

- 1-Chloro-4-phenyl-5H-pyridazino4,5-bindole

-

- MDL: MFCD12027475

- インチ: 1S/C16H10ClN3/c17-16-13-11-8-4-5-9-12(11)18-15(13)14(19-20-16)10-6-2-1-3-7-10/h1-9,18H

- InChIKey: JUHUUGUZXMXYKV-UHFFFAOYSA-N

- ほほえんだ: ClC1C2C3C=CC=CC=3NC=2C(C2C=CC=CC=2)=NN=1

計算された属性

- せいみつぶんしりょう: 279.0563250g/mol

- どういたいしつりょう: 279.0563250g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 20

- 回転可能化学結合数: 1

- 複雑さ: 345

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 41.6Ų

1-Chloro-4-phenyl-5H-pyridazino4,5-bindole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 367243-1g |

1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole |

83749-78-4 | 1g |

£400.00 | 2023-04-01 | ||

| TRC | C022320-1000mg |

1-Chloro-4-phenyl-5H-pyridazino[4,5-b]indole |

83749-78-4 | 1g |

$ 720.00 | 2022-06-06 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743378-1g |

1-Chloro-4-phenyl-5h-pyridazino[4,5-b]indole |

83749-78-4 | 98% | 1g |

¥2429.00 | 2024-07-28 | |

| abcr | AB406697-500 mg |

1-Chloro-4-phenyl-5H-pyridazino[4,5-b]indole |

83749-78-4 | 500MG |

€254.60 | 2023-02-20 | ||

| abcr | AB406697-1 g |

1-Chloro-4-phenyl-5H-pyridazino[4,5-b]indole |

83749-78-4 | 1 g |

€322.50 | 2023-07-19 | ||

| Matrix Scientific | 038835-500mg |

1-Chloro-4-phenyl-5H-pyridazino[4,5-b]indole |

83749-78-4 | 500mg |

$141.00 | 2023-09-09 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD176421-1g |

1-Chloro-4-phenyl-5H-pyridazino[4,5-b]indole |

83749-78-4 | 97% | 1g |

¥1834.0 | 2024-04-18 | |

| Chemenu | CM233305-1g |

1-Chloro-4-phenyl-5H-pyridazino[4,5-b]indole |

83749-78-4 | 97% | 1g |

$294 | 2023-03-21 | |

| abcr | AB406697-500mg |

1-Chloro-4-phenyl-5H-pyridazino[4,5-b]indole; . |

83749-78-4 | 500mg |

€269.00 | 2025-02-19 | ||

| abcr | AB406697-1g |

1-Chloro-4-phenyl-5H-pyridazino[4,5-b]indole; . |

83749-78-4 | 1g |

€317.00 | 2025-02-19 |

1-Chloro-4-phenyl-5H-pyridazino4,5-bindole 関連文献

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

4. Water

83749-78-4 (1-Chloro-4-phenyl-5H-pyridazino4,5-bindole) 関連製品

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 157047-98-8(Benzomalvin C)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

推奨される供給者

Amadis Chemical Company Limited

(CAS:83749-78-4)1-Chloro-4-phenyl-5H-pyridazino4,5-bindole

清らかである:99%

はかる:1g

価格 ($):240.0